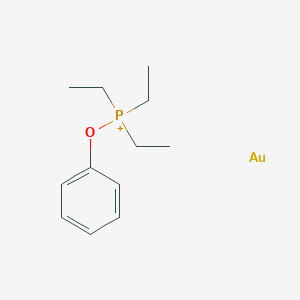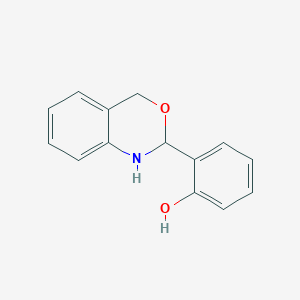![molecular formula C17H12N2O3 B14354864 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid CAS No. 94574-14-8](/img/structure/B14354864.png)
2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid is an organic compound with a complex structure that includes both naphthalene and benzoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 2-hydrazinylbenzoic acid with 2-hydroxy-1-naphthaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can inhibit or activate enzymatic reactions. Additionally, its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
類似化合物との比較
Similar Compounds
- 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid
- This compound derivatives
- Naphthalene-based hydrazones
Uniqueness
This compound is unique due to its dual aromatic structure, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the formation of metal complexes and its potential biological activities.
特性
CAS番号 |
94574-14-8 |
|---|---|
分子式 |
C17H12N2O3 |
分子量 |
292.29 g/mol |
IUPAC名 |
2-[(1-hydroxynaphthalen-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16-12-6-2-1-5-11(12)9-10-15(16)19-18-14-8-4-3-7-13(14)17(21)22/h1-10,20H,(H,21,22) |
InChIキー |
JIWYSVWPHFCBJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)



![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

![1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B14354856.png)
